4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound featuring a morpholine ring, a piperidine ring, and a sulfonyl group attached to a tetramethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The tetramethylphenyl sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving diethanolamine and an appropriate dihalide.
Final Coupling: The final step involves coupling the sulfonyl piperidine intermediate with the morpholine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the sulfonyl group or the carbonyl groups in the morpholine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group and the morpholine ring can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antidiabetic agents, anti-inflammatory drugs, and anticancer agents .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl group could interact with amino acid residues, while the morpholine and piperidine rings provide structural support and additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine: Lacks the morpholine ring, potentially altering its reactivity and binding properties.
Morpholine-3,5-dione: Lacks the piperidine and sulfonyl groups, which may reduce its biological activity.
2,3,5,6-Tetramethylphenyl sulfone: Lacks the piperidine and morpholine rings, affecting its overall stability and reactivity.
Uniqueness
The uniqueness of 4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione lies in its combination of functional groups, which confer a balance of stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-12-9-13(2)15(4)19(14(12)3)27(24,25)20-7-5-16(6-8-20)21-17(22)10-26-11-18(21)23/h9,16H,5-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIRLCUMPYPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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